molecular formula C17H22N2O3 B1443693 Tert-butyl 7-oxo-8-phenyl-2,6-diazaspiro[3.4]octane-2-carboxylate CAS No. 1330765-75-7

Tert-butyl 7-oxo-8-phenyl-2,6-diazaspiro[3.4]octane-2-carboxylate

Cat. No.: B1443693
CAS No.: 1330765-75-7
M. Wt: 302.37 g/mol
InChI Key: HUBUYYQIARIBBA-UHFFFAOYSA-N
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Description

Tert-butyl 7-oxo-8-phenyl-2,6-diazaspiro[34]octane-2-carboxylate is a spirocyclic compound with a unique structure that includes a diazaspiro core

Mechanism of Action

Biochemical Analysis

Biochemical Properties

Tert-butyl 7-oxo-8-phenyl-2,6-diazaspiro[3.4]octane-2-carboxylate plays a significant role in biochemical reactions due to its ability to interact with specific enzymes and proteins. It has been identified as a useful reagent for the synthesis of inhibitors targeting enzymes such as ketohexokinase (KHK), nicotinamide phosphoribosyltransferase (NAMPT), and Rho-associated protein kinase (ROCK) . These interactions are crucial for its potential therapeutic applications in treating conditions like diabetes and obesity. The compound’s spirocyclic structure allows it to form stable complexes with these enzymes, thereby modulating their activity.

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, its interaction with NAMPT can affect the NAD+ biosynthesis pathway, which is essential for cellular energy metabolism and stress responses . Additionally, the compound’s ability to inhibit ROCK can lead to changes in cytoskeletal dynamics, impacting cell shape, motility, and proliferation.

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with target enzymes and proteins. The compound’s spirocyclic structure enables it to fit into the active sites of these enzymes, leading to inhibition or activation. For example, its binding to KHK results in the inhibition of fructose phosphorylation, a key step in fructose metabolism . Similarly, its interaction with NAMPT inhibits the conversion of nicotinamide to nicotinamide mononucleotide, thereby affecting NAD+ levels and related metabolic processes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can vary over time. The compound’s stability and degradation are critical factors influencing its long-term effects on cellular function. Studies have shown that the compound remains stable under standard laboratory conditions, but its activity may decrease over extended periods due to gradual degradation . Long-term exposure to the compound in in vitro and in vivo studies has demonstrated sustained inhibition of target enzymes, leading to prolonged effects on cellular metabolism and function.

Dosage Effects in Animal Models

The effects of this compound in animal models are dose-dependent. At lower doses, the compound effectively inhibits target enzymes without causing significant adverse effects. At higher doses, toxic effects may be observed, including hepatotoxicity and nephrotoxicity . These threshold effects highlight the importance of optimizing dosage to achieve therapeutic benefits while minimizing potential toxicity.

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily through its interactions with enzymes like KHK and NAMPT. By inhibiting KHK, the compound disrupts fructose metabolism, leading to altered levels of fructose-1-phosphate and downstream metabolites . Its inhibition of NAMPT affects the NAD+ biosynthesis pathway, impacting cellular energy metabolism and redox balance.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound’s lipophilic nature facilitates its diffusion across cell membranes, allowing it to reach intracellular targets . Additionally, binding proteins may assist in its localization and accumulation within specific cellular compartments.

Subcellular Localization

This compound exhibits distinct subcellular localization patterns, which are essential for its activity and function. The compound is primarily localized in the cytoplasm, where it interacts with target enzymes and proteins . Post-translational modifications and targeting signals may further direct the compound to specific organelles, enhancing its efficacy in modulating cellular processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 7-oxo-8-phenyl-2,6-diazaspiro[3.4]octane-2-carboxylate typically involves the formation of the spirocyclic core followed by functionalization. One common method involves the reaction of a suitable amine with a ketone to form the spirocyclic intermediate, which is then further functionalized to introduce the tert-butyl ester and phenyl groups .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. large-scale synthesis would likely involve optimization of the laboratory-scale methods to improve yield and reduce costs. This could include the use of continuous flow reactors and other advanced chemical engineering techniques.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 7-oxo-8-phenyl-2,6-diazaspiro[3.4]octane-2-carboxylate can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups.

    Reduction: Reduction reactions can be used to modify the ketone group.

    Substitution: The compound can undergo substitution reactions to replace specific functional groups with others.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an alcohol.

Scientific Research Applications

Tert-butyl 7-oxo-8-phenyl-2,6-diazaspiro[3.4]octane-2-carboxylate has several applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Tert-butyl 7-oxo-8-phenyl-2,6-diazaspiro[34]octane-2-carboxylate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity

Biological Activity

Tert-butyl 7-oxo-8-phenyl-2,6-diazaspiro[3.4]octane-2-carboxylate is a spirocyclic compound characterized by its unique diazaspiro structure. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly as an inhibitor of key enzymes involved in metabolic pathways linked to diabetes and obesity.

  • Molecular Formula : C₁₁H₁₈N₂O₃
  • Molecular Weight : 226.27 g/mol
  • CAS Number : 1330765-75-7

The compound features a tert-butyl group that enhances its stability and solubility, making it a suitable candidate for various chemical applications, particularly in drug development.

This compound primarily targets the following enzymes:

  • Ketohexokinase (KHK)
    • Inhibition of KHK disrupts fructose metabolism, which may help in managing diabetes and obesity.
  • Nicotinamide Phosphoribosyltransferase (NAMPT)
    • NAMPT is crucial for NAD+ biosynthesis; inhibition can affect cellular energy metabolism and stress responses.
  • Rho-associated Protein Kinase (ROCK)
    • Inhibition of ROCK impacts various signaling pathways and cellular functions.

Biological Activity

Research highlights the compound's potential in various therapeutic areas:

Antidiabetic Effects

Studies indicate that the inhibition of KHK by this compound can lead to reduced fructose metabolism, potentially lowering blood sugar levels and improving insulin sensitivity. This effect is particularly relevant for the treatment of type 2 diabetes.

Obesity Management

By influencing metabolic pathways associated with fat storage and energy expenditure, the compound may play a role in weight management strategies.

Research Findings and Case Studies

StudyFindings
In vitro studies on KHK inhibition Demonstrated significant reduction in fructose-induced lipogenesis in liver cells when treated with this compound.
Cellular assays for NAMPT inhibition Showed decreased NAD+ levels leading to enhanced apoptosis in cancer cell lines, indicating potential anticancer properties.
ROCK pathway modulation Altered cell migration and proliferation in vascular smooth muscle cells, suggesting implications for cardiovascular diseases.

Synthesis and Derivatives

The synthesis of this compound involves multi-step reactions that allow for modifications to enhance biological activity:

  • Starting Materials : The synthesis typically begins with readily available precursors that undergo cyclization and functionalization.
  • Derivatives : Various derivatives have been synthesized to explore structure-activity relationships (SAR), leading to compounds with improved potency against KHK and NAMPT.

Properties

IUPAC Name

tert-butyl 6-oxo-5-phenyl-2,7-diazaspiro[3.4]octane-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22N2O3/c1-16(2,3)22-15(21)19-10-17(11-19)9-18-14(20)13(17)12-7-5-4-6-8-12/h4-8,13H,9-11H2,1-3H3,(H,18,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HUBUYYQIARIBBA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC2(C1)CNC(=O)C2C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.37 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Tert-butyl 7-oxo-8-phenyl-2,6-diazaspiro[3.4]octane-2-carboxylate
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Tert-butyl 7-oxo-8-phenyl-2,6-diazaspiro[3.4]octane-2-carboxylate
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Tert-butyl 7-oxo-8-phenyl-2,6-diazaspiro[3.4]octane-2-carboxylate
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Tert-butyl 7-oxo-8-phenyl-2,6-diazaspiro[3.4]octane-2-carboxylate
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Tert-butyl 7-oxo-8-phenyl-2,6-diazaspiro[3.4]octane-2-carboxylate
Reactant of Route 6
Tert-butyl 7-oxo-8-phenyl-2,6-diazaspiro[3.4]octane-2-carboxylate

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